N-(1-propyl-4-piperidinyl)-1-benzothiophene-3-carboxamide
Overview
Description
N-(1-propyl-4-piperidinyl)-1-benzothiophene-3-carboxamide, also known as WAY-100635, is a selective antagonist of serotonin 1A (5-HT1A) receptors. It is a synthetic compound that has been extensively studied for its potential use in treating various neurological and psychiatric disorders.
Mechanism of Action
N-(1-propyl-4-piperidinyl)-1-benzothiophene-3-carboxamide acts as a selective antagonist of the 5-HT1A receptor, which is a subtype of serotonin receptor. Serotonin is a neurotransmitter that plays a role in regulating mood, appetite, and sleep. The 5-HT1A receptor is involved in the regulation of anxiety, depression, and other mood disorders. By blocking the 5-HT1A receptor, N-(1-propyl-4-piperidinyl)-1-benzothiophene-3-carboxamide can modulate the effects of serotonin and other neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-(1-propyl-4-piperidinyl)-1-benzothiophene-3-carboxamide has been shown to have a number of biochemical and physiological effects. It can reduce anxiety and depression-like behaviors in animal models, and it has been shown to improve cognitive function in some studies. Furthermore, it has been shown to modulate the release of other neurotransmitters, such as dopamine and norepinephrine, which are involved in regulating mood and behavior.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-propyl-4-piperidinyl)-1-benzothiophene-3-carboxamide is its selectivity for the 5-HT1A receptor, which allows researchers to study the specific effects of this receptor system. However, there are also some limitations to using N-(1-propyl-4-piperidinyl)-1-benzothiophene-3-carboxamide in lab experiments. For example, it has a relatively short half-life and can be rapidly metabolized in vivo. Additionally, it can have off-target effects on other receptors, which can complicate data interpretation.
Future Directions
There are several future directions for research on N-(1-propyl-4-piperidinyl)-1-benzothiophene-3-carboxamide. One area of interest is the development of more selective and potent 5-HT1A receptor antagonists. Additionally, there is a need for further investigation into the role of the 5-HT1A receptor system in various neurological and psychiatric disorders. Finally, there is potential for the use of N-(1-propyl-4-piperidinyl)-1-benzothiophene-3-carboxamide as a therapeutic agent in the treatment of these disorders, although further research is needed to determine its safety and efficacy.
Conclusion:
In conclusion, N-(1-propyl-4-piperidinyl)-1-benzothiophene-3-carboxamide (N-(1-propyl-4-piperidinyl)-1-benzothiophene-3-carboxamide) is a selective antagonist of the 5-HT1A receptor that has been extensively studied for its potential use in treating various neurological and psychiatric disorders. It has a number of biochemical and physiological effects, and has been used to investigate the role of the 5-HT1A receptor system in various conditions. While there are some limitations to using N-(1-propyl-4-piperidinyl)-1-benzothiophene-3-carboxamide in lab experiments, it remains an important tool for researchers studying the neurobiology of mood and behavior.
Scientific Research Applications
N-(1-propyl-4-piperidinyl)-1-benzothiophene-3-carboxamide has been widely used in scientific research to study the role of 5-HT1A receptors in various physiological and pathological conditions. It has been shown to be effective in animal models of anxiety, depression, schizophrenia, and Parkinson's disease. Furthermore, it has been used to investigate the effects of other drugs on the 5-HT1A receptor system.
properties
IUPAC Name |
N-(1-propylpiperidin-4-yl)-1-benzothiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-2-9-19-10-7-13(8-11-19)18-17(20)15-12-21-16-6-4-3-5-14(15)16/h3-6,12-13H,2,7-11H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINHXFYUHPWFNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=CSC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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